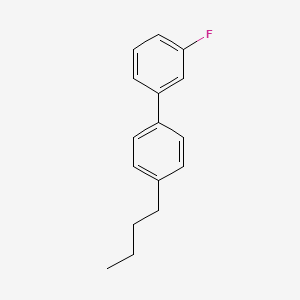

3-Fluoro-4'-butylbiphenyl

Description

Properties

IUPAC Name |

1-butyl-4-(3-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDLWLCFJHKKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303875 | |

| Record name | 4′-Butyl-3-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546109-45-9 | |

| Record name | 4′-Butyl-3-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546109-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Butyl-3-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-butylbiphenyl can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction scheme is as follows:

- Suzuki-Miyaura Coupling:

Reagents: 3-Fluorophenylboronic acid, 4-Butylbromobenzene, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)

Conditions: Solvent (e.g., Toluene or DMF), Temperature (80-100°C), Inert atmosphere (e.g., Nitrogen or Argon)

:Reaction: 3-Fluorophenylboronic acid+4-ButylbromobenzenePd catalyst, Base3-Fluoro-4’-butylbiphenyl+By-products

Industrial Production Methods

Industrial production of 3-Fluoro-4’-butylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvent, catalyst, and reaction parameters is critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-butylbiphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene.

Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: The fluorine atom can be reduced under specific conditions to form hydrogenated biphenyl derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) under acidic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).

Major Products

Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.

Oxidation: Butyl group oxidized to butanol, butanal, or butanoic acid.

Reduction: Hydrogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

3-Fluoro-4'-butylbiphenyl serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : Used as a coupling partner in Suzuki and Heck reactions to form complex organic molecules .

- Functionalization : The presence of the fluorine atom enhances the compound's reactivity, making it suitable for further functionalization to develop new materials .

Biology

The compound has shown potential in biological research, particularly in medicinal chemistry:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been tested against A375 human malignant melanoma cells, showing a dose-dependent decrease in cell viability .

| Concentration (µM) | Viability (%) A375 | Viability (%) BJ Fibroblasts |

|---|---|---|

| 10 | 90.5 ± 5.2 | 117.0 ± 6.8 |

| 30 | 76.3 ± 7.5 | 130.2 ± 8.3 |

This data suggests selective cytotoxicity towards cancerous cells while sparing normal fibroblast cells.

- Mechanism of Action : The antiproliferative effects are believed to involve apoptosis induction and inhibition of cell cycle progression, assessed through assays such as MTT and LDH release assays.

Materials Science

The compound is also utilized in the development of advanced materials:

- Liquid Crystals : Its structural properties make it suitable for applications in liquid crystal displays (LCDs), where it can influence the optical properties of the material .

- Polymers : It can be incorporated into polymer matrices to enhance thermal and mechanical properties due to its unique chemical structure .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Research : In a study focusing on the compound's antiproliferative properties, researchers found that modifications at specific positions on the biphenyl structure could significantly enhance potency against certain cancer types while minimizing toxicity to normal cells .

- Drug Metabolism : Preliminary studies suggest that derivatives of this compound may inhibit cytochrome P450 enzymes (e.g., CYP2D6), which are crucial for drug metabolism. This inhibition could have significant implications for drug-drug interactions in therapeutic contexts .

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-butylbiphenyl depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the butyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Alkyl Chain Length Variation

The length of the alkyl chain at the 4'-position significantly impacts physical properties and applications:

Functional Group Modifications

Substituents at the 4-position alter electronic properties and reactivity:

- Electronic Effects: Boronic acids facilitate cross-coupling but require anhydrous conditions . Nitriles enhance polarizability, critical for LCD performance .

Substituent Electronic Effects

The 3-fluoro substituent is compared to other halogens and functional groups:

- Fluorine vs. Chlorine:

Research Findings and Data

Phase Behavior in Liquid Crystals

Biological Activity

3-Fluoro-4'-butylbiphenyl is an aromatic compound with notable biological activity, primarily due to its structural characteristics, which include a fluorine atom and a butyl group attached to a biphenyl framework. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.24 g/mol |

| Log P (octanol-water) | ~4.1 |

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for specific cytochrome P450 enzymes, particularly CYP2D6. This enzyme plays a crucial role in drug metabolism, and its inhibition could lead to significant drug-drug interactions in therapeutic contexts.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of biphenyl have been evaluated for their effectiveness against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial activity .

Case Studies

- Inhibition of Cytochrome P450 : A study investigated the effects of various biphenyl derivatives on CYP2D6 activity. Results indicated that certain substitutions, such as fluorine and alkyl groups, could enhance inhibitory effects, suggesting that this compound may similarly modulate CYP2D6 activity.

- Antimicrobial Efficacy : A comparative study on biphenyl derivatives demonstrated that modifications such as fluorination significantly impacted antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species. The study highlighted the importance of structural features in determining biological activity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Fluorination : Introduction of the fluorine atom can be achieved through electrophilic aromatic substitution.

- Alkylation : The butyl group can be added via nucleophilic substitution or coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Q & A

Q. How does this compound behave under extreme pH or UV exposure?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) show degradation at pH >10 via hydrolysis of the biphenyl bond. UV-Vis spectroscopy (λ 254 nm) monitors photodegradation products. LC-QTOF identifies major degradants (e.g., 3-fluoro-4-hydroxybiphenyl), guiding storage recommendations (opaque containers, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.